Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester
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Overview
Description
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple phosphinothioyl groups and ester linkages, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl groups to phosphine oxides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism by which Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester exerts its effects involves interactions with various molecular targets. The phosphinothioyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways within cells .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-dimethyl ester
- Succinic acid, mercapto-, dimethyl ester, S-ester with O,O-dimethyl phosphorodithioate
- Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-bis(2-ethoxyethyl) ester
Uniqueness
Compared to similar compounds, Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is unique due to its multiple phosphinothioyl groups and the presence of a propenyl ester linkage. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
32358-07-9 |
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Molecular Formula |
C14H26O8P2S4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-O-(2-dimethoxyphosphinothioylsulfanylpropyl) 4-O-prop-2-enyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C14H26O8P2S4/c1-7-8-21-13(15)9-12(28-24(26,19-5)20-6)14(16)22-10-11(2)27-23(25,17-3)18-4/h7,11-12H,1,8-10H2,2-6H3 |
InChI Key |
MSCUHXPWGRRKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(CC(=O)OCC=C)SP(=S)(OC)OC)SP(=S)(OC)OC |
Origin of Product |
United States |
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